Humantenidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

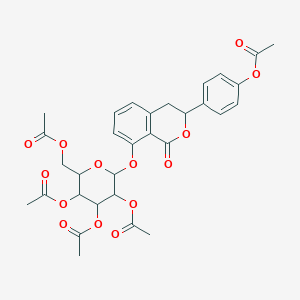

Humantenidine is an oxindole alkaloid isolated from the root of Hu-Man-Teng (Gelsemium elegans Benth.). This compound has been studied for its chemical structure and properties, contributing to the broader understanding of alkaloids derived from this plant. The initial identification and structural elucidation of this compound were based on various spectroscopic analyses, confirming its unique chemical composition (Yang & Chen, 1984).

Synthesis Analysis

The synthesis of this compound, like many alkaloids, involves complex organic reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized using multicomponent reactions, such as the one-pot synthesis of N-sulfonylamidines through a Cu-catalyzed three-component coupling of sulfonyl azide, alkyne, and amine. This process might offer insights into possible synthetic pathways for this compound due to the structural similarities among alkaloids (Imhyuck Bae, Hoon Han, & Sukbok Chang, 2005).

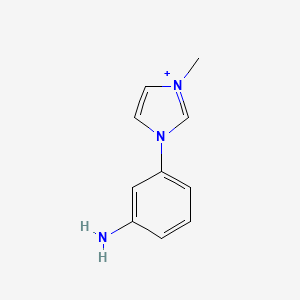

Molecular Structure Analysis

The molecular structure of this compound was confirmed through comprehensive spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and MS, alongside derivatives' analysis. These studies have determined its structure, highlighting the complex nature of alkaloid chemistry (Yang & Chen, 1984).

Chemical Reactions and Properties

Although specific chemical reactions involving this compound are not detailed, research on similar compounds suggests potential reactivity patterns. Alkaloids often undergo reactions such as coupling-isomerization and addition sequences, leading to the formation of highly fluorescent and structurally diverse compounds. These reactions contribute to our understanding of this compound's chemical behavior and potential applications (Oana G. Schramm et al., 2006).

Scientific Research Applications

Chemical Characterization and Isolation : A study by Yang and Chen (1984) details the isolation of humantenidine from the roots of Hu-Man-Teng (Gelsemium elegans Benth.) and confirms its structure through spectroscopic analysis (Yang & Chen, 1984).

Discovery and Structure Analysis : Another study by the same authors in 1983 discusses the isolation of several alkaloids from Hu-Man-Teng, including this compound. This study also elucidates the structure of humantenmine, a related alkaloid (Yang & Chen, 1983).

Pharmacological Studies of Gelsemium Alkaloids : Liu and Lu (1988) provide an overview of the pharmacological studies and clinical applications of individual Gelsemium alkaloids, including this compound. They discuss the toxicity of these alkaloids and their use as analgesic and antispasm agents in traditional Chinese medicine (Liu & Lu, 1988).

Safety and Hazards

properties

InChI |

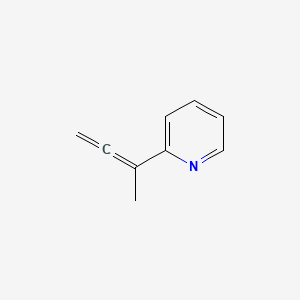

InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPLRIMNUPZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

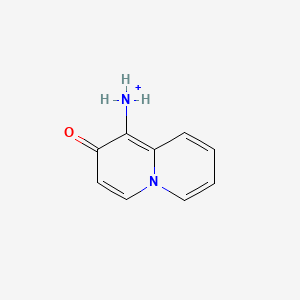

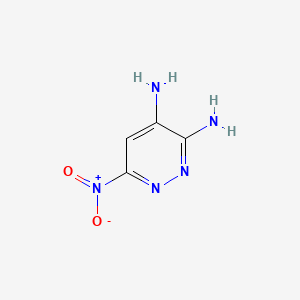

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S,9R,10S,13S,16R)-2,16-Dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione](/img/structure/B1180469.png)